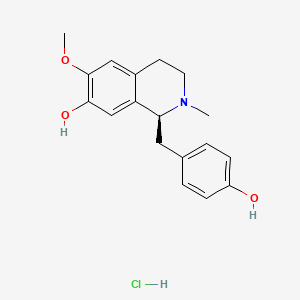

(+)-S-N-Methylcoclaurine Hydrochloride

Description

Position as a Central Benzylisoquinoline Alkaloid (BIA) Intermediate

(+)-S-N-Methylcoclaurine occupies a crucial branch point in the intricate network of BIA biosynthetic pathways. oup.com Its formation is a key step that directs metabolic flux towards the synthesis of over 2,500 distinct alkaloids, many of which possess significant medicinal properties. researchgate.net The biosynthesis of (+)-S-N-Methylcoclaurine begins with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the foundational BIA scaffold. researchgate.net This is followed by a sequence of enzymatic reactions. First, norcoclaurine 6-O-methyltransferase (6OMT) catalyzes the O-methylation of (S)-norcoclaurine to produce (S)-coclaurine. wikipedia.org Subsequently, coclaurine (B195748) N-methyltransferase (CNMT) facilitates the N-methylation of (S)-coclaurine, yielding (+)-S-N-Methylcoclaurine. wikipedia.orgontosight.ai

From this critical juncture, (+)-S-N-Methylcoclaurine serves as the substrate for various enzymes that lead to different classes of BIAs. pnas.org For instance, the hydroxylation of (+)-S-N-Methylcoclaurine by (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) is a key step in the formation of (S)-reticuline, a central intermediate in the biosynthesis of morphinan (B1239233) alkaloids like morphine and codeine, as well as other important alkaloids such as berberine (B55584) and sanguinarine. nih.gov In other plant species, such as the sacred lotus (B1177795) (Nelumbo nucifera), (S)-N-methylcoclaurine is a precursor for the synthesis of aporphine (B1220529) and bisbenzylisoquinoline alkaloids. researchgate.net

The central role of (+)-S-N-Methylcoclaurine as a biosynthetic hub is further underscored by its position as a branch point intermediate in various plant species. For example, in opium poppy (Papaver somniferum), the metabolic pathway heavily favors the downstream conversion of (S)-reticuline to morphinan alkaloids. nih.gov In contrast, in Coptis japonica, the pathway is geared towards the production of protoberberine alkaloids like berberine. nih.gov The differential channeling of (+)-S-N-Methylcoclaurine into these diverse biosynthetic pathways highlights the evolutionary divergence of secondary metabolism in plants and the importance of this intermediate in generating chemical diversity.

Below is a table summarizing the key physicochemical properties of (+)-S-N-Methylcoclaurine Hydrochloride.

| Property | Value |

| Molecular Formula | C₁₈H₂₂ClNO₃ |

| Molecular Weight | 335.83 g/mol |

| Appearance | White to Pale Yellow Solid |

| Solubility | Sparingly soluble in Methanol, slightly soluble in DMSO |

| SMILES | Cl.COc1cc2CCN(C)C@@Hc2cc1O |

Significance of (S)-Configuration in Biosynthetic and Molecular Recognition Processes

The stereochemistry of N-Methylcoclaurine, specifically the (S)-configuration at the C1 position, is of paramount importance for its role in BIA biosynthesis. This stereospecificity is crucial for the molecular recognition by downstream enzymes, which exhibit a high degree of selectivity for the (S)-enantiomer. The enzyme norcoclaurine synthase (NCS) establishes this critical stereocenter early in the pathway, catalyzing the stereospecific Pictet-Spengler condensation to produce (S)-norcoclaurine. nih.gov

The significance of the (S)-configuration is particularly evident in the subsequent enzymatic steps. The enzyme (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a cytochrome P450-dependent monooxygenase, exclusively hydroxylates the (S)-enantiomer of N-methylcoclaurine. This high degree of stereoselectivity ensures the correct stereochemistry of the downstream products, including (S)-reticuline, which is essential for the biosynthesis of a vast array of BIAs. The binding pocket of CYP80B1 is structurally adapted to accommodate the (S)-configuration, facilitating the precise orientation of the substrate for catalysis. While detailed crystal structures of CYP80B1 with its substrate are still under investigation, molecular modeling and substrate specificity studies confirm the stringent requirement for the (S)-enantiomer.

The enzymes responsible for the synthesis of (+)-S-N-Methylcoclaurine also exhibit stereochemical preferences. While norcoclaurine 6-O-methyltransferase (6OMT) can methylate both (S)- and (R)-norcoclaurine, the subsequent enzyme, coclaurine N-methyltransferase (CNMT), shows a strong preference for (S)-coclaurine. This enzymatic selectivity further reinforces the prevalence of the (S)-pathway in many plant species. The table below presents kinetic data for the key enzymes involved in the biosynthesis of (+)-S-N-Methylcoclaurine.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Plant Source |

| Norcoclaurine 6-O-methyltransferase (6OMT) | (R,S)-Norlaudanosoline | 2230 | Not Reported | Coptis japonica |

| S-adenosyl-L-methionine | 3950 | Not Reported | Coptis japonica | |

| Coclaurine N-methyltransferase (CNMT) | (S)-Coclaurine | Not Reported | Not Reported | Coptis japonica |

| (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) | (S)-N-methylcoclaurine | 15 | Not Reported | Eschscholzia californica |

Overview of its Research Trajectory and Importance in Natural Product Chemistry

The journey to understand the role of (+)-S-N-Methylcoclaurine is intertwined with the broader history of research into benzylisoquinoline alkaloids. The elucidation of BIA biosynthetic pathways has been a long-standing focus of natural product chemistry, driven by the profound pharmacological activities of these compounds. Early research relied on tracer studies with radiolabeled precursors to map the intricate metabolic networks. These studies were instrumental in identifying the key intermediates, including the central role of norcoclaurine and its methylated derivatives.

A significant milestone was the discovery that (S)-norcoclaurine, and not norlaudanosoline, is the primary precursor for the vast majority of BIAs, a finding that reshaped the understanding of this metabolic pathway. nih.gov Subsequent research focused on the isolation and characterization of the enzymes responsible for the sequential transformations. The identification and functional characterization of norcoclaurine synthase (NCS), norcoclaurine 6-O-methyltransferase (6OMT), and coclaurine N-methyltransferase (CNMT) were critical breakthroughs that definitively established the biosynthetic route to (+)-S-N-Methylcoclaurine. wikipedia.orgnih.gov

More recently, the advent of molecular biology and genomics has revolutionized the study of BIA biosynthesis. The cloning and heterologous expression of the genes encoding these biosynthetic enzymes have not only confirmed their functions but have also opened up new avenues for metabolic engineering and synthetic biology. pnas.org Researchers are now able to reconstruct BIA pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae, offering the potential for sustainable and scalable production of valuable alkaloids. pnas.org In this context, this compound serves as a crucial analytical standard and a key substrate for in vitro and in vivo studies aimed at optimizing these engineered pathways. The ongoing research into the structural biology of the enzymes that interact with (+)-S-N-Methylcoclaurine continues to provide deeper insights into the mechanisms of catalysis and substrate recognition, paving the way for the rational design of enzymes with novel functionalities. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H22ClNO3 |

|---|---|

Molecular Weight |

335.8 g/mol |

IUPAC Name |

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride |

InChI |

InChI=1S/C18H21NO3.ClH/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12;/h3-6,10-11,16,20-21H,7-9H2,1-2H3;1H/t16-;/m0./s1 |

InChI Key |

UZBGCIYAYBUOFF-NTISSMGPSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)O)O)OC.Cl |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC.Cl |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways for + S N Methylcoclaurine

Precursor Metabolism and Initial Condensation Reactions

The journey towards (+)-S-N-Methylcoclaurine begins with the metabolism of primary metabolites to form the foundational building blocks, which then undergo a crucial condensation reaction to establish the characteristic benzylisoquinoline scaffold.

The biosynthesis of the benzylisoquinoline backbone is initiated from the amino acid L-tyrosine. wikipedia.org Through a series of enzymatic steps, including hydroxylation and decarboxylation, L-tyrosine is converted into dopamine (B1211576). wikipedia.org Concurrently, another molecule of L-tyrosine is transformed into 4-hydroxyphenylacetaldehyde (4-HPAA) via oxidative deamination. wikipedia.orgnih.gov These two derivatives of L-tyrosine, dopamine and 4-HPAA, serve as the primary substrates for the initial and pivotal condensation step in the formation of the benzylisoquinoline skeleton. nih.govnih.gov

The first committed step in the biosynthesis of benzylisoquinoline alkaloids is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde, a reaction catalyzed by the enzyme Norcoclaurine Synthase (NCS). nih.govnih.govontosight.ai This enzymatic reaction is of paramount importance as it establishes the fundamental benzylisoquinoline structure and, crucially, sets the stereochemistry of the entire downstream pathway. acs.orgacs.org NCS facilitates the formation of (S)-norcoclaurine with high stereospecificity. ontosight.aioup.com The enzyme's active site architecture, featuring key amino acid residues, guides the substrates into a conformation that favors the formation of the (S)-enantiomer. nih.gov While most identified NCS enzymes are strictly (S)-selective, some homologues have been discovered that can produce a mixture of (R)- and (S)-enantiomers, highlighting the diversity within this enzyme family. acs.orgacs.org

| Enzyme | Substrates | Product | Stereospecificity |

| Norcoclaurine Synthase (NCS) | Dopamine, 4-hydroxyphenylacetaldehyde (4-HPAA) | (S)-Norcoclaurine | High for the (S)-enantiomer |

Sequential Enzymatic Methylation Steps

Following the formation of the core (S)-norcoclaurine structure, a series of methylation reactions occur. These sequential steps, catalyzed by specific methyltransferases, are essential for the maturation of the molecule into (+)-S-N-Methylcoclaurine.

The first methylation event is the O-methylation of the 6-hydroxyl group of (S)-norcoclaurine. This reaction is catalyzed by the enzyme Norcoclaurine 6-O-methyltransferase (6OMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. ontosight.aiwikipedia.orgalchetron.com The enzymatic activity of 6OMT results in the formation of (S)-coclaurine and S-adenosyl-L-homocysteine (SAH). ontosight.ai This enzyme exhibits a high degree of specificity for its substrate and is a critical juncture in the BIA biosynthetic pathway, influencing the subsequent metabolic fate of the intermediate. ontosight.ainih.gov

The final step in the formation of (+)-S-N-Methylcoclaurine is the N-methylation of (S)-coclaurine. This reaction is mediated by the enzyme Coclaurine-N-methyltransferase (CNMT). ontosight.aiwikipedia.org Similar to 6OMT, CNMT utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor to catalyze the transfer of a methyl group to the nitrogen atom of (S)-coclaurine, yielding (S)-N-methylcoclaurine. ontosight.ainih.gov The installation of this N-methyl group is a key modification that is essential for the bioactivity of many downstream benzylisoquinoline alkaloids. nih.govresearchgate.net

| Enzyme | Substrate | Co-substrate | Product |

| Norcoclaurine 6-O-Methyltransferase (6OMT) | (S)-Norcoclaurine | S-adenosyl-L-methionine (SAM) | (S)-Coclaurine |

| Coclaurine-N-Methyltransferase (CNMT) | (S)-Coclaurine | S-adenosyl-L-methionine (SAM) | (S)-N-Methylcoclaurine |

Stereochemical Control and Fidelity in the Biosynthetic Cascade

The biosynthesis of (+)-S-N-Methylcoclaurine is characterized by a high degree of stereochemical control and fidelity throughout the enzymatic cascade. The initial stereocenter is established by Norcoclaurine Synthase (NCS), which predominantly produces the (S)-enantiomer of norcoclaurine. ontosight.aioup.com This initial stereochemical configuration is maintained in the subsequent enzymatic steps. The downstream enzymes, 6OMT and CNMT, exhibit a preference for the (S)-configured substrate, ensuring the stereochemical integrity of the pathway is preserved. This strict stereochemical control is crucial as the spatial arrangement of atoms in the molecule is a key determinant for recognition by downstream enzymes and for the ultimate biological activity of the diverse array of benzylisoquinoline alkaloids. oup.com The fidelity of this biosynthetic cascade highlights the evolutionary optimization of these enzymatic pathways to produce specific, biologically active compounds.

Tissue-Specific and Organ-Specific Biosynthesis in Plants

The biosynthesis of the benzylisoquinoline alkaloid (BIA) intermediate, (+)-S-N-Methylcoclaurine, is a highly regulated process that exhibits significant tissue and organ specificity in plants. Research has demonstrated that the expression of genes encoding the biosynthetic enzymes responsible for its formation is not uniform throughout the plant, leading to the compartmentalization of this crucial metabolic pathway. This spatial regulation is critical for the plant's ability to produce a diverse array of specialized metabolites.

The formation of (+)-S-N-Methylcoclaurine from (S)-norcoclaurine involves two key enzymatic steps catalyzed by (S)-norcoclaurine 6-O-methyltransferase (6OMT) and (S)-coclaurine N-methyltransferase (CNMT). Studies across various BIA-producing plant species have revealed that the transcripts for these enzymes accumulate in distinct tissues and organs, indicating that these locations are the primary sites of (+)-S-N-Methylcoclaurine synthesis.

Detailed research findings from several key medicinal plant species illustrate this tissue and organ-specific biosynthesis.

In Coptis species, which are known for producing protoberberine alkaloids like berberine (B55584), the biosynthesis of BIAs, including the upstream pathway leading to (+)-S-N-Methylcoclaurine, is predominantly localized in the underground organs. Quantitative real-time PCR (qRT-PCR) analysis has shown that the genes involved in the BIA synthetic pathway are generally upregulated in the roots and rhizomes compared to the leaves. frontiersin.orgnih.gov For instance, the expression of norcoclaurine 6-O-methyltransferase (6OMT) is significantly higher in the rhizomes and roots of Coptis chinensis than in the leaves, correlating with the accumulation of major BIAs in these tissues. frontiersin.orgnih.gov This suggests that the initial steps of BIA biosynthesis, including the formation of (+)-S-N-Methylcoclaurine, are most active in the subterranean parts of the plant. frontiersin.orgnih.gov

Similarly, in opium poppy (Papaver somniferum), a model organism for BIA research, the expression of genes encoding the enzymes for (+)-S-N-Methylcoclaurine biosynthesis is also spatially regulated. Transcriptome analysis has revealed that both 6OMT and CNMT genes are differentially expressed between the capsule and the stem. lublin.pl The Fragments Per Kilobase of transcript per Million mapped reads (FPKM) values, a measure of gene expression, indicate that these genes are actively transcribed in both tissues, which are known sites of alkaloid accumulation. lublin.pl This differential expression in aerial organs highlights a distinct pattern of localization compared to that observed in Coptis.

The following data tables provide a detailed overview of the research findings on the tissue-specific expression of the key genes involved in (+)-S-N-Methylcoclaurine biosynthesis.

Detailed Research Findings

Table 1: Relative Expression Levels of BIA Biosynthetic Genes in Coptis chinensis

This table presents the relative expression levels of key genes in the benzylisoquinoline alkaloid biosynthetic pathway, including (S)-norcoclaurine 6-O-methyltransferase (6OMT), in different organs of Coptis chinensis, as determined by quantitative Real-Time PCR (qRT-PCR). The data illustrates the predominant expression in underground tissues.

Data is derived from qRT-PCR analysis in Coptis chinensis and normalized to the expression in the root. frontiersin.org

Table 2: Transcript Abundance of Genes Encoding Enzymes for (+)-S-N-Methylcoclaurine Biosynthesis in Papaver somniferum

This table shows the transcript abundance, measured in Fragments Per Kilobase of transcript per Million mapped reads (FPKM), for the genes encoding (RS)-norcoclaurine 6-O-methyltransferase-like (6OMT) and (S)-coclaurine N-methyltransferase-like (CNMT) in the capsule and stem of two Papaver somniferum cultivars, HN1 and Munich. This data provides insight into the organ-specific expression of these crucial enzymes in opium poppy.

FPKM values are indicative of transcript abundance from RNA-sequencing data. lublin.pl

Enzymology and Metabolic Branch Points Downstream of + S N Methylcoclaurine

Hydroxylation and Subsequent Transformations

A key initial transformation of (+)-S-N-Methylcoclaurine is hydroxylation, a reaction that introduces a hydroxyl group onto the molecule, setting the stage for further modifications.

The enzyme responsible for the 3'-hydroxylation of (S)-N-methylcoclaurine is a cytochrome P450-dependent mono-oxygenase known as (S)-N-methylcoclaurine 3′-hydroxylase, or CYP80B1. nih.gov This enzyme has been identified and characterized in several plant species, including the California poppy (Eschscholzia californica) and Corydalis yanhusuo. nih.govchalmers.se Studies involving the cloning and functional expression of the CYP80B1 gene in systems like Saccharomyces cerevisiae (yeast) and insect cells have confirmed its specific catalytic activity. nih.gov Research has shown that the expression of the gene encoding for CYP80B1 can be induced by signaling molecules like methyl jasmonate, suggesting a role in plant defense responses. nih.gov The enzyme exhibits optimal activity at a pH of 7.5 and a temperature of 35°C, with a Michaelis constant (Km) of 15 µM for its substrate, (S)-N-methylcoclaurine. nih.gov

The enzymatic action of CYP80B1 on (S)-N-methylcoclaurine results in the formation of (S)-3′-hydroxy-N-methylcoclaurine. nih.govresearchgate.net This hydroxylation step is the penultimate reaction in the biosynthesis of the central BIA intermediate, (S)-reticuline. nih.gov The introduction of the hydroxyl group at the 3' position is a critical modification that allows for subsequent enzymatic reactions to proceed, leading to the formation of (S)-reticuline.

Divergent Pathways to Diverse Benzylisoquinoline Alkaloid Classes

Following the formation of key intermediates like (S)-3′-hydroxy-N-methylcoclaurine and its successor (S)-reticuline, the biosynthetic pathway diverges, giving rise to a wide variety of alkaloid classes with distinct chemical structures and biological activities.

(S)-N-Methylcoclaurine is a direct precursor to (S)-reticuline, a pivotal branch-point intermediate from which numerous BIA structural subgroups are derived. researchgate.net The conversion of (S)-N-methylcoclaurine to (S)-reticuline involves the hydroxylation catalyzed by CYP80B1 to form (S)-3′-hydroxy-N-methylcoclaurine, followed by a methylation step. researchgate.netcore.ac.uk From (S)-reticuline, the pathways diverge to produce a vast array of well-known alkaloids. For instance, (S)-reticuline is the precursor to the morphinan (B1239233) alkaloids, including the potent analgesic morphine. nih.govwustl.edu It also serves as the starting point for the biosynthesis of protoberberine alkaloids like berberine (B55584), which is known for its antimicrobial properties. nih.govresearchgate.net

(S)-N-Methylcoclaurine also serves as a substrate in the biosynthesis of aporphine (B1220529) alkaloids. researchgate.net Enzymes belonging to the CYP80G family, such as CYP80G2, are involved in catalyzing the intramolecular C-C phenol (B47542) coupling reactions that form the characteristic aporphine scaffold. oup.comoup.com In some plant species, like the sacred lotus (B1177795) (Nelumbo nucifera), NnCYP80G has been shown to utilize (S)-N-methylcoclaurine as a substrate to produce aporphine alkaloids. researchgate.netmdpi.com

The formation of bisbenzylisoquinoline alkaloids, which are essentially dimers of benzylisoquinoline units, also traces back to (S)-N-methylcoclaurine. oup.com Enzymes from the CYP80A family, such as berbamunine (B191780) synthase (CYP80A1), catalyze the intermolecular C-O phenol coupling of two benzylisoquinoline molecules. oup.comoup.com Research on the sacred lotus has demonstrated that the enzyme NnCYP80A can catalyze the C-O coupling of both (R)- and (S)-N-methylcoclaurine to produce bisbenzylisoquinoline alkaloids with different linkages. researchgate.netmdpi.com This highlights the role of (+)-S-N-Methylcoclaurine as a key building block for these complex dimeric alkaloids. nih.gov

Kinetic and Mechanistic Studies of Associated Enzymes

Detailed investigations into the enzymes that metabolize (+)-S-N-Methylcoclaurine and its downstream products have revealed sophisticated catalytic strategies. These studies are crucial for understanding the regulation of BIA biosynthesis and for enabling the bioengineering of these valuable metabolic pathways.

N-methylcoclaurine 3'-hydroxylase (NMCH)

The first key modification of (+)-S-N-Methylcoclaurine is a hydroxylation at the 3' position, catalyzed by (S)-N-methylcoclaurine 3'-hydroxylase (NMCH), a cytochrome P450-dependent mono-oxygenase designated as CYP80B1. graphpad.com This reaction is a pivotal step, as it prepares the molecule for the subsequent methylation that forms the central intermediate, (S)-reticuline. graphpad.com

Kinetic analysis of the CYP80B1 enzyme from the California poppy (Eschscholzia californica) has provided insight into its efficiency and substrate affinity. The enzyme exhibits a Michaelis constant (Kₘ) of 15 µM for its substrate, (S)-N-methylcoclaurine, indicating a high affinity. graphpad.com Its activity is optimal at a pH of 7.5 and a temperature of 35°C. graphpad.com Interestingly, studies on a homologous enzyme from Stephania tetrandra (StCYP80B) revealed a broader substrate selectivity, as it can hydroxylate both N-methylcoclaurine and its precursor coclaurine (B195748), though it maintains a clear preference for the (S)-configuration. nih.gov

Table 1: Kinetic Parameters of N-methylcoclaurine 3'-hydroxylase (CYP80B1) from *Eschscholzia californica***

| Parameter | Value | Substrate |

| Kₘ | 15 µM | (S)-N-methylcoclaurine |

| pH Optimum | 7.5 | (S)-N-methylcoclaurine |

| Temperature Optimum | 35°C | (S)-N-methylcoclaurine |

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

Following hydroxylation, the newly formed 3'-hydroxyl group is methylated by S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). nih.gov This reaction yields (S)-reticuline, a crucial branch-point intermediate in BIA metabolism. nih.gov

Mechanistic studies of 4'OMT from Coptis japonica have shown that the enzyme follows an Ordered Bi Bi kinetic mechanism. nih.gov This mechanism involves the sequential binding of two substrates (S-adenosyl-L-methionine followed by 3'-hydroxy-N-methylcoclaurine) and the subsequent ordered release of the products. The enzyme functions as a dimer and its activity is inhibited by several divalent cations, including Fe²⁺, Cu²⁺, Co²⁺, Zn²⁺, and Ni²⁺. nih.gov Substrate specificity studies confirm that 4'OMT strongly prefers N-methylated compounds, highlighting its specific role in the established biosynthetic sequence. nih.gov

Berberine Bridge Enzyme (BBE)

(S)-Reticuline serves as the substrate for the berberine bridge enzyme (BBE), which catalyzes one of the most remarkable reactions in alkaloid biosynthesis. BBE, a covalently flavinylated oxidase, facilitates the oxidative cyclization of the N-methyl group of (S)-reticuline to form the C-8 "berberine bridge," yielding (S)-scoulerine, the precursor to protoberberine alkaloids. nih.gov

The catalytic mechanism of BBE has been a subject of considerable investigation. While a concerted mechanism was initially proposed, compelling evidence from kinetic isotope effect studies now supports a stepwise mechanism. nih.govacs.orgacs.org This proposed mechanism involves an initial hydride transfer from the substrate to the FAD cofactor, which results in the formation of a methylene (B1212753) iminium ion intermediate. nih.govacs.org This reactive intermediate then undergoes cyclization to form the final product. nih.gov The enzyme's high catalytic power is partly attributed to its bicovalently attached FAD cofactor (linked to His-104 and Cys-166), which imparts a very high redox potential. nih.gov Kinetic analyses of wild-type and mutant forms of BBE underscore the importance of key active site residues. nih.gov

Table 2: Kinetic Parameters of Wild-Type and Mutant Berberine Bridge Enzyme (BBE) from *Eschscholzia californica***

| Enzyme Variant | Parameter | Value |

| Wild-Type | kcat | 8.0 ± 0.2 s⁻¹ |

| kred | 103 ± 4 s⁻¹ | |

| Kd ((S)-reticuline) | 8.7 ± 0.8 µM | |

| His174Ala Mutant | kcat | 0.07 ± 0.01 s⁻¹ |

| kred | 0.08 ± 0.01 s⁻¹ | |

| Kd ((S)-reticuline) | 68 ± 30 µM |

Salutaridine (B1681412) Synthase (SalSyn)

A second major metabolic route from reticuline (B1680550) leads to the morphinan alkaloids, including morphine. This pathway requires the stereochemical inversion of (S)-reticuline to (R)-reticuline. Subsequently, (R)-reticuline is acted upon by salutaridine synthase (SalSyn), a cytochrome P450 enzyme (CYP719B1). researchgate.net SalSyn catalyzes a highly stereo- and regioselective intramolecular C-C phenol coupling reaction to form the promorphinan alkaloid salutaridine. researchgate.net

The mechanism is believed to proceed through the formation of a phenoxy radical intermediate. Kinetic studies of SalSyn from opium poppy (Papaver somniferum) have been performed, revealing its substrate affinity and turnover rate. The enzyme is highly specific for (R)-reticuline and, to a lesser extent, (R)-norreticuline. researchgate.net

Table 3: Kinetic Parameters of Salutaridine Synthase (CYP719B1) from *Papaver somniferum***

| Parameter | Value | Substrate |

| Kₘ | 6.2 µM | (R)-reticuline |

| kcat | 1.64 min⁻¹ (~0.027 s⁻¹) | (R)-reticuline |

| pH Optimum | 8.5 | (R)-reticuline |

| Temperature Optimum | 30°C | (R)-reticuline |

Chemical Synthesis and Biotechnological Production of + S N Methylcoclaurine Hydrochloride

Chemoenzymatic Strategies for Asymmetric Synthesis

Chemoenzymatic synthesis combines the precision of biocatalysis with the versatility of traditional organic chemistry to achieve highly selective and efficient molecular transformations. nih.gov In the context of (+)-S-N-Methylcoclaurine, these strategies are primarily focused on establishing the correct stereochemistry at the C1 position of the tetrahydroisoquinoline core, which is crucial for its biological activity and its role as a precursor to other alkaloids.

A key step in the biosynthesis of BIAs is the Pictet-Spengler reaction, which forms the tetrahydroisoquinoline skeleton. researchgate.net Norcoclaurine synthases (NCS) are enzymes that catalyze this condensation reaction between dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to produce (S)-norcoclaurine, the precursor to (+)-S-N-Methylcoclaurine. researchgate.netnih.gov The high stereospecificity of NCS makes it a valuable tool in chemoenzymatic approaches. Researchers have successfully used NCS from various plant sources, such as Thalictrum flavum (TfNCS), to catalyze the asymmetric synthesis of (S)-norcoclaurine and its analogs. researchgate.netnih.gov

One chemoenzymatic strategy involves the one-pot synthesis of (S)-norcoclaurine from tyrosine and dopamine. researchgate.net This process can be followed by enzymatic or chemical methylation steps to yield (+)-S-N-Methylcoclaurine. The enzymatic methylation is catalyzed by two specific enzymes: norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine (B195748) N-methyltransferase (CNMT).

The application of biocatalysis in the asymmetric synthesis of alkaloids is a rapidly advancing field, with continuous efforts to discover and engineer novel enzymes with improved activity, stability, and substrate scope. semanticscholar.org These advancements are crucial for developing scalable and sustainable chemoenzymatic routes to (+)-S-N-Methylcoclaurine and other valuable alkaloids.

De Novo Chemical Synthesis Methodologies

De novo chemical synthesis refers to the creation of a molecule from basic chemical building blocks without the use of biological precursors. taylorandfrancis.com The total synthesis of (+)-S-N-Methylcoclaurine presents significant challenges due to the need for precise control over stereochemistry.

Asymmetric synthesis methodologies are central to the de novo production of enantiomerically pure (+)-S-N-Methylcoclaurine. irb.hr These strategies often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of key reactions. mdpi.com While specific multi-step total syntheses of (+)-S-N-Methylcoclaurine are not extensively detailed in readily available literature, the synthesis of the core tetrahydroisoquinoline structure is a well-established area of organic chemistry.

Key reactions in the synthesis of such structures include the Bischler-Napieralski cyclization followed by asymmetric reduction, or the Pictet-Spengler reaction using chiral catalysts. The primary challenge lies in achieving high enantioselectivity to produce the desired (S)-enantiomer.

Metabolic Engineering and Synthetic Biology Approaches for Production

Metabolic engineering and synthetic biology offer promising alternatives to chemical synthesis and extraction from plant sources for the production of (+)-S-N-Methylcoclaurine. nih.gov By introducing and optimizing biosynthetic pathways in microbial hosts, it is possible to achieve sustainable and scalable production. researchgate.net

Saccharomyces cerevisiae (baker's yeast) is a widely used host for the heterologous production of plant secondary metabolites due to its well-characterized genetics, robustness in industrial fermentations, and its nature as a GRAS (Generally Recognized as Safe) organism. nih.govresearchgate.net The reconstruction of the (+)-S-N-Methylcoclaurine biosynthetic pathway in yeast involves the introduction of several key plant-derived enzymes. pnas.orgresearchgate.netnih.gov

The biosynthesis of (+)-S-N-Methylcoclaurine in engineered yeast starts from the amino acid L-tyrosine. The pathway involves the following key enzymatic steps:

Conversion of L-tyrosine to dopamine and 4-HPAA.

Condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, catalyzed by NCS.

O-methylation of (S)-norcoclaurine at the 6-position to form (S)-coclaurine, catalyzed by 6OMT.

N-methylation of (S)-coclaurine to form (+)-S-N-Methylcoclaurine, catalyzed by CNMT.

Researchers have successfully engineered S. cerevisiae strains to produce (+)-S-N-Methylcoclaurine de novo. pnas.org For instance, one study reported the construction of a yeast strain that accumulated (+)-S-N-Methylcoclaurine to a titer of 0.482 mg/L in synthetic complete media. pnas.org This was achieved by expressing genes from Coptis japonica (norcoclaurine synthase) and Papaver somniferum (norcoclaurine 6-O-methyltransferase and coclaurine N-methyltransferase). pnas.org

| Engineered Strain | Key Heterologous Genes Expressed | Product Titer (mg/L) | Reference |

|---|---|---|---|

| CSY1326 | Coptis japonica norcoclaurine synthase (CjNCS), Papaver somniferum norcoclaurine 6-O-methyltransferase (Ps6OMT), Papaver somniferum coclaurine N-methyltransferase (PsCNMT) | 0.482 | pnas.org |

Achieving high titers of the target compound in engineered microorganisms requires extensive pathway optimization to overcome metabolic bottlenecks. engconfintl.org Common strategies include:

Enzyme Selection and Engineering: The catalytic efficiency of heterologous enzymes can vary significantly. Screening enzymes from different plant sources or engineering existing enzymes can improve pathway flux. nih.gov For example, rational protein engineering of norcoclaurine synthase has been explored to enhance its catalytic efficiency. nih.gov

Balancing Gene Expression: The optimal expression levels of pathway enzymes are crucial to avoid the accumulation of toxic intermediates and to ensure a balanced metabolic flow. pnas.org This can be achieved by using promoters of varying strengths or by altering gene copy numbers.

Increasing Precursor Supply: The availability of the initial precursor, L-tyrosine, is often a limiting factor. Engineering the host's central metabolism to direct more carbon flux towards aromatic amino acid biosynthesis can significantly improve product yields. engconfintl.org

Eliminating Competing Pathways: Deleting genes that encode for enzymes in competing metabolic pathways can redirect precursors towards the desired product. mdpi.com

In the context of BIA biosynthesis in yeast, studies have shown that increasing precursor synthesis and reducing precursor catabolism are effective strategies for improving titers. engconfintl.orgengconfintl.org

Translating the success of engineered strains from small-scale cultures to larger bioreactors is a critical step towards industrial production. numberanalytics.com Fed-batch fermentation is a commonly used strategy to achieve high cell densities and, consequently, high product titers. core.ac.uk In a fed-batch process, nutrients are fed to the bioreactor during cultivation, which allows for better control of cell growth and metabolism. scielo.br

Key considerations for the fed-batch fermentation of recombinant S. cerevisiae producing (+)-S-N-Methylcoclaurine include:

Media Optimization: The composition of the fermentation medium, including carbon and nitrogen sources, vitamins, and trace elements, needs to be optimized for both biomass production and secondary metabolite synthesis. researchgate.net

Feeding Strategy: The rate of nutrient feeding is a critical parameter that can influence metabolic flux and product formation. researchgate.netscielo.br For example, controlling the glucose feed rate has been shown to strongly affect the productivity of recombinant proteins in yeast. nih.gov

Process Parameter Control: Maintaining optimal process parameters such as pH, temperature, and dissolved oxygen is essential for robust cell growth and consistent product yields. frontiersin.org

While specific fed-batch fermentation data for (+)-S-N-Methylcoclaurine production is not widely published, studies on the production of other recombinant proteins and secondary metabolites in yeast provide a framework for process development. researchgate.netnih.govfrontiersin.org The scale-up of such processes from laboratory to industrial scale presents further challenges, including maintaining mass and oxygen transfer rates and ensuring process consistency. numberanalytics.comexlibrisgroup.com

| Parameter | Importance | Typical Control Strategy |

|---|---|---|

| Carbon Source (e.g., Glucose) Feed Rate | Affects cell growth rate, metabolic pathway selection (fermentative vs. respiratory), and product formation. | Exponential or constant feeding strategies to maintain a desired specific growth rate. core.ac.ukscielo.br |

| Dissolved Oxygen (DO) | Crucial for aerobic respiration and can be a limiting factor in high-cell-density cultures. | Control of agitation speed and aeration rate to maintain DO above a critical level. researchgate.net |

| pH | Affects enzyme activity and cell viability. | Addition of acid or base to maintain a constant pH, typically between 4.5 and 5.5 for yeast. |

| Temperature | Influences growth rate and enzyme kinetics. | Jacketed bioreactor with a temperature controller, typically maintained around 30°C for S. cerevisiae. |

Molecular Interactions and in Vitro Pharmacological Research

Investigation of Molecular Targets and Ligand-Receptor Interactions (Cellular and Protein Levels)

Research into the specific molecular targets of (+)-S-N-Methylcoclaurine Hydrochloride has identified interactions with enzymes involved in critical biological pathways. In vitro studies have demonstrated that N-methylcoclaurine possesses inhibitory activity against both protein disulfide isomerase and butyrylcholinesterase.

For its effect on butyrylcholinesterase, a significant enzyme in cholinergic neurotransmission, N-methylcoclaurine has been identified as an inhibitor with a half-maximal inhibitory concentration (IC50) of 15.0 ± 1.4 µM. This inhibitory action suggests a potential role for the compound in modulating cholinergic signaling. Further investigations have also confirmed the inhibitory activity of N-methylcoclaurine on protein disulfide isomerase, an enzyme crucial for protein folding, with an IC50 value of 1.4 µmol*L-1.

While these enzymatic inhibitions have been established, detailed studies on the ligand-receptor interactions at a cellular level remain limited in the current scientific literature. The precise binding modes and the downstream cellular consequences of these interactions are areas that require further investigation to fully elucidate the pharmacological profile of this compound.

| Enzyme Target | IC50 Value |

|---|---|

| Butyrylcholinesterase | 15.0 ± 1.4 µM |

| Protein Disulfide Isomerase | 1.4 µmol*L-1 |

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) for this compound is a developing area of research. The existing data primarily revolves around the crucial role of its stereochemistry in determining its biological interactions, particularly within biosynthetic pathways.

Currently, there is a notable absence of published computational studies, such as molecular docking, molecular dynamics simulations, or free energy perturbation analyses, specifically investigating the interaction of this compound with pharmacological targets like butyrylcholinesterase or protein disulfide isomerase. Such studies would be invaluable in providing insights into the specific binding conformations, interaction energies, and the key residues involved in the ligand-receptor complexes. This information would significantly contribute to a deeper understanding of its mechanism of action and guide the rational design of more potent and selective derivatives.

The stereochemistry of N-methylcoclaurine is a critical determinant of its biological activity. The (+)-S configuration is the naturally occurring enantiomer in many plant biosynthetic pathways leading to various benzylisoquinoline alkaloids. Enzymes within these pathways exhibit a high degree of stereospecificity. For instance, the enzyme (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) is highly specific for the (S)-enantiomer, highlighting the importance of this configuration for enzymatic recognition and processing. This inherent stereoselectivity in its biosynthesis underscores the principle that the three-dimensional arrangement of the molecule is fundamental to its interaction with protein targets.

In the context of pharmacological activity, evidence also points to the significance of stereochemistry. For example, the (-)-N-methylcoclaurine enantiomer has been shown to possess melanogenesis inhibitory activity. This finding suggests that the different spatial arrangements of the enantiomers can lead to distinct pharmacological effects, likely due to differential binding affinities and selectivities for their respective molecular targets. The specific impact of the (+)-S configuration on the binding affinity and selectivity towards its identified pharmacological targets, such as butyrylcholinesterase and protein disulfide isomerase, remains an area for future dedicated research.

Development of (+)-S-N-Methylcoclaurine Analogues and Derivatives as Pharmacological Probes

The development of analogues and derivatives of (+)-S-N-Methylcoclaurine specifically for use as pharmacological probes is not extensively documented in the current body of scientific literature. Pharmacological probes are essential tools for dissecting biological pathways and validating drug targets. While the core structure of coclaurine (B195748) has been a scaffold for the synthesis of various bioactive compounds, a focused effort to create derivatives of (+)-S-N-Methylcoclaurine for the explicit purpose of probing its identified molecular targets has not been reported. The synthesis of such probes, for instance, by incorporating fluorescent tags or photoaffinity labels, would be a logical next step in advancing the understanding of its molecular pharmacology. These tools would enable researchers to visualize and quantify the binding of (+)-S-N-Methylcoclaurine to its target enzymes within cellular and tissue contexts, providing a more dynamic and detailed picture of its interactions.

Advanced Analytical Methodologies in + S N Methylcoclaurine Research

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Pathway Intermediates

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for the analysis of (+)-S-N-Methylcoclaurine and its biosynthetic precursors and derivatives. This technique offers the high separation efficiency of HPLC and the sensitive, specific detection capabilities of MS, making it ideal for resolving and identifying low-abundance intermediates in complex biological extracts. mdpi.comnih.gov

In the context of (+)-S-N-Methylcoclaurine research, reversed-phase HPLC is commonly employed, utilizing C18 columns to separate the various BIA pathway intermediates based on their polarity. mdpi.com The mobile phase typically consists of a gradient of an aqueous solvent (often containing a modifier like formic acid or ammonium acetate to improve peak shape and ionization) and an organic solvent such as acetonitrile or methanol. nih.gov

Mass spectrometry detection, often with an electrospray ionization (ESI) source, provides molecular weight information and fragmentation patterns that are crucial for tentative identification of compounds. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by isolating a precursor ion of interest (e.g., the molecular ion of N-methylcoclaurine) and fragmenting it to produce a characteristic spectrum of product ions. This technique, known as Multiple Reaction Monitoring (MRM) when specific precursor-product ion transitions are monitored, is highly selective and sensitive for detecting known pathway intermediates. nih.gov For instance, the transition for N-methylcoclaurine might be monitored at m/z 300.25 → 107.15. cjnmcpu.com

To achieve higher resolution, faster analysis times, and greater sensitivity, Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns (typically <2 µm), is often coupled with high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (QTOF) mass analyzers. cell.com UPLC-QTOF-MS/MS is a powerful platform for untargeted metabolite profiling, enabling the comprehensive analysis of all detectable metabolites in a sample. cell.com

This methodology is pivotal for discovering novel or unexpected intermediates in the (+)-S-N-Methylcoclaurine pathway and for understanding the broader metabolic impact of genetic or environmental perturbations. The QTOF analyzer provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the confident determination of elemental compositions for detected ions. This accuracy is critical for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental formulas. The MS/MS capability of QTOF instruments allows for the fragmentation of ions, providing structural information that aids in the identification of unknown compounds by comparing the fragmentation patterns to databases or through manual interpretation. nih.gov

| Parameter | Typical Setting/Value |

|---|---|

| Chromatography System | UPLC System (e.g., Agilent 1290, Waters ACQUITY) |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | 5% to 95% B over 10-15 min |

| Mass Spectrometer | Quadrupole Time-of-Flight (QTOF) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Range | m/z 50 - 1200 |

| Data Acquisition | MS/MS with collision-induced dissociation (CID) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation in Complex Mixtures

While MS techniques provide invaluable information on molecular weight and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation and, crucially, the stereochemical assignment of molecules like (+)-S-N-Methylcoclaurine. nih.gov The "(+)-S-" designation refers to the specific three-dimensional arrangement of atoms (stereochemistry) at the chiral center, which can have profound effects on the molecule's biological activity and its role as a substrate for downstream enzymes.

NMR-based analysis of plant extracts or reaction mixtures allows for the identification of compounds without the need for extensive purification. researchgate.net A suite of 1D and 2D NMR experiments is typically employed:

¹H NMR: Provides information on the number, environment, and connectivity of proton atoms.

¹³C NMR: Reveals the carbon skeleton of the molecule.

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular structure.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected by bonds. This is the key technique for determining stereochemistry, as the spatial proximity of different parts of the molecule can confirm a specific configuration, such as the S-configuration at the C1 position of (+)-S-N-Methylcoclaurine. nih.gov

The combination of these experiments allows researchers to unambiguously determine the constitution and relative stereochemistry of pathway intermediates, even within complex mixtures. nih.govresearchgate.net

Isotopic Labeling (e.g., ¹³C, ²H) for Metabolic Flux Analysis and Biosynthetic Tracing

Isotopic labeling is a powerful technique used to trace the flow of atoms through a metabolic pathway and to quantify the rates (fluxes) of biochemical reactions. cjnmcpu.commaxapress.com In the study of (+)-S-N-Methylcoclaurine biosynthesis, stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H) are used to label precursor molecules. These labeled precursors are then "fed" to the biological system (e.g., plant cell cultures, engineered yeast).

The labeled atoms are incorporated into downstream intermediates and final products of the BIA pathway. By analyzing the distribution of the isotopic label in (+)-S-N-Methylcoclaurine and other related alkaloids using MS or NMR, researchers can:

Confirm Biosynthetic Pathways: Tracing the label from a precursor to a product provides direct evidence of the metabolic connection.

Identify Precursors: By feeding various labeled compounds, the primary building blocks of the molecule can be identified.

Elucidate Reaction Mechanisms: The specific position of labels in the final product can provide insights into the chemical transformations and rearrangements that occur.

Perform Metabolic Flux Analysis (MFA): By measuring the rate and extent of isotope incorporation under steady-state conditions, the relative or absolute fluxes through different branches of the BIA pathway can be calculated. cjnmcpu.commaxapress.com This is particularly important in metabolic engineering to identify bottlenecks and quantify the effects of genetic modifications.

For example, feeding a plant culture with [¹³C₆]-glucose and analyzing the mass isotopomer distribution in (+)-S-N-Methylcoclaurine via MS can reveal the contribution of glucose to its carbon backbone and highlight the activity of competing pathways. mdpi.com

Quantitative Determination of (+)-S-N-Methylcoclaurine in Biological Matrices and Engineered Systems

Accurate quantification of (+)-S-N-Methylcoclaurine is essential for evaluating the efficiency of engineered microbial strains, assessing the metabolic profile of different plant tissues, and for in vitro enzyme assays. The gold standard for quantitative analysis is LC-MS/MS, prized for its high sensitivity and selectivity. nih.govnih.gov

A typical quantitative LC-MS/MS method involves:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., yeast cells, plant leaves) followed by protein precipitation or solid-phase extraction to remove interfering substances.

Use of an Internal Standard (IS): A known amount of a compound structurally similar to the analyte, often a stable isotope-labeled version (e.g., d₃-N-Methylcoclaurine), is added to both the calibration standards and the unknown samples at the beginning of sample preparation. The IS helps to correct for variations in sample extraction, injection volume, and ionization efficiency.

Chromatographic Separation: An HPLC or UPLC system separates (+)-S-N-Methylcoclaurine from other compounds in the extract.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in MRM mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte in the prepared standards. The concentration of (+)-S-N-Methylcoclaurine in the unknown samples is then determined from this curve.

This approach allows for the accurate and precise determination of (+)-S-N-Methylcoclaurine concentrations, often in the nanogram to picogram per milliliter range. mdpi.comnih.gov

| Parameter | Description |

|---|---|

| Linearity | The concentration range over which the detector response is proportional to the analyte concentration (e.g., 1-200 ng/mL). nih.gov |

| Accuracy | The closeness of the measured value to the true value, often expressed as percent recovery. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov |

| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the biological matrix. Assessed to ensure reliable quantification. mdpi.com |

Ecological and Evolutionary Research Perspectives

Role of (+)-S-N-Methylcoclaurine in Plant Secondary Metabolism and Chemical Ecology

(+)-S-N-Methylcoclaurine is a key compound in the secondary metabolism of various plant species, particularly in the biosynthesis of benzylisoquinoline alkaloids (BIAs). These alkaloids are not essential for the primary processes of growth and development but are vital for the plant's interaction with its environment. nih.gov The primary role of these compounds, including the broader class of alkaloids to which (+)-S-N-Methylcoclaurine belongs, is in plant defense. ontosight.airesearchgate.net

Plants produce a complex arsenal (B13267) of chemical compounds to protect themselves from a range of biotic threats, such as herbivores, insects, and microbial pathogens. researchgate.netnih.gov Alkaloids, as a major class of these defensive secondary metabolites, often exhibit toxicity or deter feeding by herbivores. researchgate.net The presence of (+)-S-N-Methylcoclaurine as a precursor to a multitude of other BIAs means it is a foundational element of the chemical defense systems in many plants. ontosight.aifrontiersin.org The specific downstream products derived from (+)-S-N-Methylcoclaurine can vary significantly between plant species, leading to a diverse array of defensive compounds tailored to the specific ecological pressures faced by the plant.

The field of chemical ecology investigates the chemical interactions between living organisms. pugetsound.edu In this context, (+)-S-N-Methylcoclaurine and its derivatives are central to the chemical dialogue between plants and other organisms. For instance, the bitterness and toxicity of many alkaloids can deter feeding by generalist herbivores, while some specialist herbivores have evolved mechanisms to detoxify or even sequester these compounds for their own defense. uni-freiburg.de Therefore, the metabolic pathway involving (+)-S-N-Methylcoclaurine is a key component of the co-evolutionary arms race between plants and their herbivores.

Comparative Biosynthesis of Benzylisoquinoline Alkaloids Across Diverse Plant Species

The biosynthesis of benzylisoquinoline alkaloids is a well-studied metabolic pathway, with (+)-S-N-Methylcoclaurine serving as a critical intermediate. The pathway begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.gov The condensation of these two molecules by (S)-norcoclaurine synthase (NCS) forms the central precursor, (S)-norcoclaurine, which is the gateway to the entire class of BIAs. frontiersin.orgnih.gov

From (S)-norcoclaurine, a sequence of methylation and hydroxylation reactions leads to the formation of other key intermediates. The conversion of (S)-norcoclaurine to (+)-S-N-Methylcoclaurine involves two key enzymatic steps. First, norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the 6-position to form (S)-coclaurine. Subsequently, coclaurine (B195748) N-methyltransferase (CNMT) adds a methyl group to the amine nitrogen to yield (+)-S-N-Methylcoclaurine. frontiersin.org

This intermediate then stands at a crucial branch point in the pathway. For example, in the opium poppy (Papaver somniferum), (+)-S-N-Methylcoclaurine is hydroxylated by N-methylcoclaurine 3′-hydroxylase (NMCH), a cytochrome P450 enzyme, to produce (S)-3'-hydroxy-N-methylcoclaurine. This is then methylated by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to form (S)-reticuline, a central intermediate that can be further metabolized to produce a wide range of BIAs, including morphine and codeine. frontiersin.orgresearchgate.net

However, the biosynthetic pathway can differ in other plant species. In the sacred lotus (B1177795) (Nelumbo nucifera), for instance, (+)-S-N-Methylcoclaurine is a key precursor for the synthesis of aporphine (B1220529) and bisbenzylisoquinoline alkaloids. mdpi.comresearchgate.net Interestingly, while genes homologous to those for reticuline (B1680550) biosynthesis have been identified in sacred lotus, reticuline itself has not been detected, suggesting that the metabolic fate of (+)-S-N-Methylcoclaurine in this species diverges from that in plants like the opium poppy. mdpi.com

Below is a data table summarizing the key enzymes involved in the biosynthesis of BIAs leading to and from (+)-S-N-Methylcoclaurine in various plant species.

| Enzyme | Abbreviation | Function | Plant Species Example |

| (S)-norcoclaurine synthase | NCS | Condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine | Papaver somniferum, Coptis japonica |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylation of (S)-norcoclaurine to (S)-coclaurine | Papaver somniferum, Coptis japonica |

| Coclaurine N-methyltransferase | CNMT | N-methylation of (S)-coclaurine to (+)-S-N-Methylcoclaurine | Papaver somniferum, Coptis japonica |

| N-methylcoclaurine 3′-hydroxylase | NMCH | Hydroxylation of (+)-S-N-Methylcoclaurine | Papaver somniferum |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | Methylation of (S)-3'-hydroxy-N-methylcoclaurine to (S)-reticuline | Papaver somniferum, Coptis japonica |

Evolutionary Divergence of Enzymatic Pathways Leading to (+)-S-N-Methylcoclaurine and its Metabolites

The diversity of benzylisoquinoline alkaloids found across the plant kingdom is a testament to the evolutionary divergence of the enzymatic pathways responsible for their biosynthesis. While the core pathway leading to (+)-S-N-Methylcoclaurine is relatively conserved, the subsequent metabolic steps have undergone significant diversification, leading to the production of a vast array of species-specific alkaloids.

One example of this divergence is the stereochemistry of the intermediates. While many plants in the Ranunculales order produce (S)-configured BIAs, the sacred lotus is known to accumulate (R)-configured alkaloids. researchgate.net This suggests the presence of enzymes that can either produce the (R)-enantiomer directly or convert the (S)-enantiomer to the (R)-form. Indeed, research has identified enzymes known as dehydroreticuline synthase–dehydroreticuline reductase (DRS-DRR) or reticuline epimerase (REPI) that can interconvert (S)- and (R)-reticuline. pnas.org Some variants of these enzymes have also been shown to be capable of converting (S)-N-methylcoclaurine to (R)-N-methylcoclaurine in vitro, providing a potential mechanism for the production of (R)-configured alkaloids. pnas.org

The evolution of new enzymatic functions has played a crucial role in the diversification of BIA metabolism. Gene duplication followed by functional divergence is a common mechanism for the evolution of new metabolic capabilities in plants. This can lead to enzymes with altered substrate specificities or catalytic activities, allowing for the production of novel compounds. The large number of cytochrome P450 enzymes and methyltransferases involved in BIA biosynthesis across different plant species is indicative of this evolutionary process. frontiersin.org

The following table provides a comparative overview of the metabolic fate of (+)-S-N-Methylcoclaurine in different plant lineages, highlighting the evolutionary divergence of these pathways.

| Plant Lineage | Key Downstream Metabolites from (+)-S-N-Methylcoclaurine | Notable Enzymatic Steps/Pathways |

| Papaveraceae (e.g., Papaver somniferum) | Morphinan (B1239233) alkaloids (e.g., morphine, codeine), Benzophenanthridine alkaloids | Hydroxylation by NMCH to form a precursor to (S)-reticuline, a key branch point. |

| Berberidaceae (e.g., Coptis japonica) | Protoberberine alkaloids (e.g., berberine), Benzophenanthridine alkaloids | Pathway proceeds through (S)-reticuline to (S)-scoulerine. |

| Nelumbonaceae (e.g., Nelumbo nucifera) | Aporphine and Bisbenzylisoquinoline alkaloids | (+)-S-N-Methylcoclaurine is a key branch point; reticuline is not a major intermediate. Presence of (R)-configured alkaloids suggests stereochemical divergence. |

This evolutionary plasticity has allowed plants to adapt their chemical defenses to specific ecological niches and herbivore pressures, with (+)-S-N-Methylcoclaurine serving as a versatile scaffold for the generation of chemical diversity.

Future Research Directions and Translational Opportunities in Synthetic Biology

Unveiling Novel Enzymatic Functions and Regulatory Mechanisms in Biosynthesis

The biosynthesis of (+)-S-N-Methylcoclaurine and its downstream derivatives is a complex process involving a cascade of specialized enzymes. While many key enzymes have been identified, a complete understanding of their functions and regulatory networks remains a significant research frontier. frontiersin.orgnih.gov

Future investigations will aim to discover novel enzymes and characterize their specific roles in creating the vast structural diversity of BIAs. frontiersin.orgnih.gov The integration of genomics, transcriptomics, and metabolomics will be crucial in identifying new gene candidates from the genomes of various BIA-producing plants. frontiersin.orgoup.com Enzymes involved in BIA biosynthesis, such as lyases, transferases, and redox enzymes, are primary targets for discovery and characterization. frontiersin.org Key enzyme classes that warrant deeper investigation include:

Cytochrome P450s (CYPs): This superfamily of enzymes is responsible for many critical hydroxylation and coupling reactions that define BIA structures. frontiersin.org Unraveling the specific function of uncharacterized CYPs could reveal new pathways and metabolic branch points.

O- and N-methyltransferases (OMTs and NMTs): These enzymes play a crucial role in modifying the BIA scaffold, influencing the pharmacological properties of the final compounds. frontiersin.orgfrontiersin.org Studying their substrate specificity could enable the production of novel derivatives.

Norcoclaurine Synthase (NCS): As the enzyme catalyzing the first committed step in BIA biosynthesis, the regulation of NCS is of prime interest. frontiersin.orgoup.com Understanding how its activity is controlled in plants can inform strategies to optimize metabolic flux in engineered microbes.

A significant challenge lies in elucidating the complex regulatory mechanisms that govern the expression and activity of these biosynthetic genes in their native plant hosts. frontiersin.org Overcoming this will provide valuable insights for fine-tuning metabolic pathways in heterologous systems.

Table 1: Key Enzyme Classes in Benzylisoquinoline Alkaloid (BIA) Biosynthesis

| Enzyme Class | General Function | Example in (+)-S-N-Methylcoclaurine Pathway | Research Focus |

|---|---|---|---|

| Norcoclaurine Synthase (NCS) | Catalyzes the first committed step (Pictet-Spengler condensation) to form the core BIA structure. frontiersin.org | Condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. frontiersin.orgfrontiersin.org | Understanding regulatory control and substrate promiscuity. |

| Methyltransferases (OMTs/NMTs) | Addition of methyl groups, altering solubility and bioactivity. frontiersin.org | Norcoclaurine 6-O-methyltransferase (6OMT) and Coclaurine (B195748) N-methyltransferase (CNMT) are involved in forming (S)-N-Methylcoclaurine. researchgate.net | Discovering novel methyltransferases and engineering substrate specificity. |

| Cytochrome P450 Monooxygenases | Catalyze key hydroxylations and intramolecular C-C or C-O bond formations. frontiersin.org | N-methylcoclaurine 3′-hydroxylase (NMCH/CYP80B) hydroxylates (S)-N-Methylcoclaurine. researchgate.net | Functional characterization of unassigned CYPs in BIA-producing plants. |

| Berberine (B55584) Bridge Enzyme (BBE) | Forms the berberine bridge structure in protoberberine alkaloids. frontiersin.org | Acts downstream of (S)-reticuline, a derivative of (S)-N-Methylcoclaurine. frontiersin.org | Exploring its potential to create novel heterocyclic scaffolds. |

Engineering of Non-Natural Benzylisoquinoline Alkaloid Pathways

The growing library of characterized BIA biosynthetic genes provides a molecular toolkit for synthetic biologists to construct novel, non-natural pathways. pnas.orgnih.gov By combining enzymes from different plant species or engineering existing enzymes, it is possible to produce "new-to-nature" alkaloids with potentially unique pharmacological properties. pnas.orgnisr.or.jp

A key strategy is "combinatorial biosynthesis," where known enzymes are assembled in new combinations within a microbial host. nisr.or.jp The broad substrate range of many BIA enzymes is particularly advantageous, as they may accept intermediates that are not their natural substrates, leading to novel chemical structures. berkeley.edubohrium.com Future research in this area will focus on:

Pathway Prototyping in Yeast: Saccharomyces cerevisiae is a preferred host for expressing plant enzymes, especially cytochrome P450s which require endoplasmic reticulum membranes. nih.govberkeley.edu Engineered yeast strains can serve as "plug-and-play" platforms to rapidly test the function of new enzyme combinations. nih.gov

Enzyme Engineering: Directed evolution and rational protein design can be used to alter the substrate specificity and catalytic efficiency of key enzymes, further expanding the range of possible products.

Computational Pathway Design: As more enzymatic data becomes available, computational tools can be used to predict novel pathways and screen for promising new BIA derivatives before laboratory construction. researchgate.net

This approach could lead to the discovery of new drug leads by generating structural diversity that is not readily accessible through traditional chemical synthesis or extraction from natural sources. semanticscholar.org

Sustainable and Efficient Production Platforms for High-Value Alkaloids

Traditional production of BIAs relies on extraction from medicinal plants, which can be inefficient, costly, and unsustainable due to slow plant growth and low compound accumulation. researchgate.netacs.org Synthetic biology offers a promising alternative by engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae to act as cellular factories for BIA production from simple, renewable feedstocks like glucose. berkeley.eduacs.orgtandfonline.com

While significant progress has been made, including the complete biosynthesis of opioids from glucose in yeast, yields for many complex BIAs remain at the laboratory scale and are not yet commercially viable. nih.govbohrium.comfrontiersin.org Key challenges include the length and complexity of the biosynthetic pathways, the toxicity of intermediates or final products to the microbial host, and the difficulty in functionally expressing plant enzymes. bohrium.comfrontiersin.orgoup.com

Future research will focus on overcoming these bottlenecks through advanced metabolic engineering strategies:

Pathway Optimization: Balancing the expression of multiple pathway genes is critical to avoid the accumulation of toxic intermediates and maximize carbon flux towards the desired product.

Host Engineering: Modifying the host's native metabolism to increase the supply of precursors (like L-tyrosine) is a crucial step for improving titers.

The ultimate goal is to develop robust, scalable fermentation processes that can provide a stable and cost-effective supply of both known and novel high-value alkaloids for pharmaceutical use. nisr.or.jptandfonline.com

Table 2: Comparison of Alkaloid Production Methods

| Parameter | Plant Extraction | Microbial Fermentation (Synthetic Biology) |

|---|---|---|

| Source | Slow-growing, often rare medicinal plants. researchgate.net | Engineered microbes (e.g., E. coli, yeast). acs.org |

| Sustainability | Dependent on agriculture, land use, and climate; can threaten wild resources. researchgate.net | Uses renewable feedstocks (e.g., glucose) in controlled fermenters. bohrium.com |

| Efficiency & Yield | Often very low yields of target compounds. researchgate.netacs.org | Potentially high yields, but currently a major research challenge for complex molecules. bohrium.comresearchgate.net |

| Scalability | Difficult to scale; dependent on crop cycles. | Highly scalable using established industrial fermentation technology. nisr.or.jp |

| Product Diversity | Limited to naturally occurring compounds in a specific plant. | Can be engineered to produce natural, rare, or entirely novel compounds. pnas.org |

Exploration of Undiscovered Molecular Modulating Properties (Pre-clinical Investigations)

While (+)-S-N-Methylcoclaurine is primarily studied as a biosynthetic intermediate, its own pharmacological profile is largely unexplored. As the central precursor to thousands of structurally diverse and biologically active alkaloids, it possesses a core chemical scaffold that may interact with various biological targets. nih.govberkeley.edu Its mechanism of action is thought to involve interactions with enzymes and receptors in the nervous system, potentially modulating neurotransmitter activity.

Future pre-clinical investigations should focus on systematically screening (+)-S-N-Methylcoclaurine Hydrochloride for novel molecular modulating properties. The ability to produce this compound in significant quantities using the microbial platforms described above will be a key enabler for such studies. nisr.or.jp Potential areas for exploration include:

Receptor Binding Assays: Screening against a broad panel of neuronal receptors (e.g., opioid, dopamine, serotonin (B10506) receptors) to identify any binding affinity.

Enzyme Inhibition Assays: Testing for inhibitory activity against key enzymes involved in neurological or inflammatory pathways.

Cell-based Phenotypic Screening: Assessing the effect of the compound on various cellular models of disease to uncover unexpected therapeutic potential.

Given that simple modifications to the BIA scaffold can dramatically alter biological activity, it is plausible that this foundational intermediate possesses its own unique, albeit potentially modest, bioactivities. semanticscholar.org Uncovering these properties would not only be of scientific interest but could also provide a new starting point for the development of novel therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (+)-S-N-Methylcoclaurine Hydrochloride, and how can reaction conditions be tailored to improve enantiomeric purity?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions, often starting with benzylisoquinoline precursors. For example, dopamine derivatives may react with aldehydes under acidic or basic catalysis to form the tetrahydroisoquinoline backbone . Purification via column chromatography (e.g., silica gel with gradients of methanol/chloroform) ensures enantiomeric purity. Reaction parameters like temperature (20–50°C) and pH (6–8) are critical for minimizing racemization. Advanced techniques like chiral HPLC (e.g., using amylose-based columns) validate enantiopurity ≥98% .

Q. How can researchers characterize the molecular structure and stability of this compound?

- Methodological Answer : Structural elucidation requires a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.7 ppm for methoxy groups, δ 7.2–6.8 ppm for aromatic protons) .

- X-ray crystallography : Resolves bond angles (e.g., C-N bond lengths ~1.47 Å) and confirms stereochemistry .

- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]+ at m/z 285.34) validates molecular weight .

Stability studies (e.g., thermogravimetric analysis at 25–100°C) assess degradation under storage conditions .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets such as monoamine oxidases, and what experimental designs are recommended for inhibition studies?

- Methodological Answer : Enzyme inhibition assays using recombinant MAO-A/MAO-B are standard. Protocols include:

- Kinetic analysis : Measure IC₅₀ values via fluorometric assays (e.g., kynuramine substrate, λₑₓ=320 nm, λₑₘ=400 nm) .

- Docking studies : Computational models (AutoDock Vina) predict binding affinities to active sites (e.g., FAD-binding pocket of MAO-B) .

- In vivo validation : Rodent models (e.g., forced swim test) evaluate behavioral correlates of MAO inhibition .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography) for this compound?

- Methodological Answer : Discrepancies often arise from dynamic solvation effects or crystal packing. Mitigation strategies include:

- Multi-technique validation : Compare solid-state (X-ray) and solution-state (NMR) data .

- DFT calculations : Optimize molecular geometries (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to predict spectral shifts .

- Variable-temperature NMR : Identify conformational flexibility (e.g., coalescence temperatures for rotamers) .

Analytical and Purity Considerations

Q. What HPLC conditions are recommended for detecting impurities in this compound batches?

- Methodological Answer : Use reverse-phase HPLC with:

- Column : C18 (5 µm, 250 × 4.6 mm)

- Mobile phase : 0.1% TFA in water (A) and acetonitrile (B), gradient 10–50% B over 30 min .

- Detection : UV at 254 nm; LOD ≤0.1% for impurities like desmethyl analogs .

- Example Impurity Profile :

| Impurity ID | CAS No. | Retention Time (min) | Acceptable Limit |

|---|---|---|---|

| Desmethyl derivative | 93413-79-7 | 12.3 | ≤0.5% |

| Oxidized byproduct | n/a | 18.7 | ≤0.2% |

Biological Activity and Mechanistic Studies

Q. What in vitro and in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

- Methodological Answer :

- In vitro : Primary neuronal cultures (rat cortical neurons) treated with 1–100 µM compound; measure cAMP levels via ELISA .

- In vivo : Murine models of depression (e.g., chronic unpredictable stress) with oral dosing (10 mg/kg/day); assess plasma exposure (LC-MS/MS) and hippocampal BDNF expression (qPCR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.